molecular formula C13H17FN2O B7464952 2-(3-Fluorophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one

2-(3-Fluorophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one

Cat. No. B7464952
M. Wt: 236.28 g/mol
InChI Key: MMVBNWVMTBVDBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Fluorophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one, also known as 3-FPM, is a synthetic compound that belongs to the phenethylamine class. It is a popular research chemical that is used in scientific studies to investigate its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 2-(3-Fluorophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, increasing the levels of these neurotransmitters in the brain. This leads to increased cognitive function, improved mood, and increased energy levels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other stimulant drugs. It increases heart rate, blood pressure, and body temperature. It also causes the release of dopamine and norepinephrine in the brain, leading to increased alertness, concentration, and energy levels. However, the long-term effects of this compound on the brain and body are not fully understood.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(3-Fluorophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one in lab experiments is its low cost and availability. It is also relatively easy to synthesize and purify. However, one of the limitations is that its effects on the brain and body are not fully understood, and it may have potential side effects that are not yet known.

Future Directions

There are many potential future directions for research on 2-(3-Fluorophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one. One area of interest is its potential as a therapeutic agent for neurodegenerative disorders such as Parkinson's disease. It may also have potential applications as a cognitive enhancer and antidepressant. Additionally, more research is needed to understand its long-term effects on the brain and body and to identify potential side effects.

Synthesis Methods

The synthesis of 2-(3-Fluorophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one involves the reaction of 3-fluorophenylacetic acid with 4-methylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified and recrystallized to obtain pure this compound.

Scientific Research Applications

2-(3-Fluorophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one has been studied extensively in various scientific fields, including neuroscience, pharmacology, and toxicology. It has been shown to have potential applications as a cognitive enhancer, an antidepressant, and a treatment for attention deficit hyperactivity disorder (ADHD). Additionally, it has been investigated for its potential as a therapeutic agent for Parkinson's disease and other neurodegenerative disorders.

properties

IUPAC Name

2-(3-fluorophenyl)-1-(4-methylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O/c1-15-5-7-16(8-6-15)13(17)10-11-3-2-4-12(14)9-11/h2-4,9H,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMVBNWVMTBVDBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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